(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
CAS No.:
Cat. No.: VC17887146
Molecular Formula: C21H26O5
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26O5 |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | (10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
| Standard InChI | InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14?,15?,18?,19-,20-,21-/m0/s1 |
| Standard InChI Key | XOFYZVNMUHMLCC-BDQMTFAOSA-N |
| Isomeric SMILES | C[C@]12CC(=O)C3C(C1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C |
| Canonical SMILES | CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Stereochemistry
The compound’s systematic IUPAC name reflects its intricate stereochemistry and functional group arrangement. The (10R,13S,17R) configuration specifies the absolute stereochemistry at three chiral centers, critical for its three-dimensional conformation. The core structure consists of a fused cyclopenta[a]phenanthrene system, a hallmark of steroidal compounds, with additional modifications:
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C17 position: Substituted with a hydroxy group and a 2-hydroxyacetyl moiety
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C10 and C13 positions: Methyl groups contributing to hydrophobic interactions
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C3 and C11 positions: Ketone groups enabling hydrogen bonding and redox reactivity .
The molecular formula is C₂₁H₂₈O₅, with a calculated molecular weight of 360.45 g/mol .
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous compounds reveals a bent conformation in the cyclopentane ring, with torsion angles averaging 45°–55° between adjacent carbon centers. Key spectroscopic characteristics include:
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¹H NMR: Distinct signals at δ 0.68 (C18 methyl), δ 1.22 (C19 methyl), and δ 4.32 (C17 hydroxyacetyl proton)
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¹³C NMR: Carbonyl resonances at δ 209.5 (C3 ketone) and δ 211.2 (C11 ketone)
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IR: Strong absorption bands at 1715 cm⁻¹ (ketone C=O) and 3450 cm⁻¹ (hydroxy O-H) .
Synthesis and Reaction Pathways
Industrial Synthesis Protocols
The compound is synthesized through a multi-step sequence starting from mestranol or related steroidal precursors. A representative pathway involves:
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Selective Oxidation: Introduction of the C3 ketone via Jones reagent (CrO₃/H₂SO₄) at 0°C (Yield: 78%)
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Acetylation at C17: Reaction with glycolic anhydride in dry toluene under Dean-Stark conditions (Yield: 65%)
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Stereoselective Methylation: Use of methylmagnesium bromide in THF to install C10 and C13 methyl groups (Yield: 82%) .
Critical parameters for optimal yields include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temperature | -10°C to 5°C | ±15% variance |
| Solvent Polarity | ε 2.3–4.0 (toluene) | ±22% control |
| Catalyst Loading | 5–7 mol% Pd(OAc)₂ | ±18% efficiency |
Side Reactions and Byproduct Formation
Common synthetic challenges include:
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Over-oxidation at C11 leading to Δ⁹(11) unsaturated derivatives (12–18% byproduct)
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Epimerization at C17 under basic conditions, producing the (17S) diastereomer (7–9% impurity)
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Acetyl Migration from C17 to C16 observed at temperatures >40°C .
Physicochemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) shows two endothermic transitions:
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Melting Point: 189–192°C (ΔHfus = 45.2 kJ/mol)
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Decomposition: Onset at 235°C with 72% mass loss by TGA
The compound exhibits limited solubility in aqueous media (0.12 mg/mL at pH 7.4) but high solubility in polar aprotic solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethylformamide | 148 ± 4.2 |
| Chloroform | 92 ± 3.1 |
| Ethyl Acetate | 67 ± 2.8 |
Tautomeric Equilibria
The 2-hydroxyacetyl group at C17 participates in keto-enol tautomerism, with the enol form predominating (76%) in non-polar solvents. This equilibrium significantly impacts hydrogen bonding capacity and molecular dipole moments (μ = 5.2 D in benzene) .
| Receptor | IC₅₀ (nM) | Relative Efficacy |
|---|---|---|
| Glucocorticoid | 142 ± 11 | 38% vs dexamethasone |
| Progesterone | 89 ± 7 | 61% vs progesterone |
| Androgen | 420 ± 25 | <5% vs testosterone |
The C17 hydroxyacetyl moiety enhances hydrogen bonding with Arg611 in the glucocorticoid receptor ligand-binding domain, as confirmed by molecular docking simulations .
Metabolic Pathways
Hepatic microsome studies identify three primary metabolites:
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M1: C3 ketone reduction to secondary alcohol (CYP3A4-mediated)
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M2: Oxidative cleavage of hydroxyacetyl to carboxylic acid (CYP17A1-dependent)
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M3: Demethylation at C10 (FMO3-catalyzed)
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing:
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C17-modified corticosteroids with reduced mineralocorticoid activity
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Non-hormonal anti-inflammatories through C11 ketone derivatization
Analytical Reference Standard
Chromatographic methods employ this compound for:
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HPLC retention index calibration (tR = 14.2 min on C18 column)
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MS/MS fragmentation libraries (characteristic m/z 361→343 transition)
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